molecular formula C25H22N2O3 B5010480 N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)benzamide

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)benzamide

Cat. No.: B5010480
M. Wt: 398.5 g/mol
InChI Key: BXMMZAGNHDWAIR-UHFFFAOYSA-N
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Description

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c28-23-18-22(25(30)27(23)21-14-8-3-9-15-21)26(17-16-19-10-4-1-5-11-19)24(29)20-12-6-2-7-13-20/h1-15,22H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMMZAGNHDWAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)benzamide typically involves multi-step organic reactions. The starting materials often include phenylpyrrolidine derivatives and benzoyl chloride. The reaction conditions may involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)acetamide
  • N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)propionamide

Uniqueness

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(2-phenylethyl)benzamide is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its benzamide moiety, combined with the phenylpyrrolidine structure, may result in unique interactions with molecular targets.

For precise and detailed information, consulting scientific literature and databases is recommended

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